molecular formula C5H6N2S B1277125 3-aminopyridine-2(1H)-thione CAS No. 38240-21-0

3-aminopyridine-2(1H)-thione

Cat. No. B1277125
CAS RN: 38240-21-0
M. Wt: 126.18 g/mol
InChI Key: ADMMJKIQWOJMSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-cyanopyridine-2(1H)-thiones has been explored through various methods. One approach involves the reaction of δ-keto nitroles with sulfur and the condensation of chalcones or benzylideneacetone with cyanothioacetamide . Another method includes the transamination of enamines with aniline in acetic acid medium, leading to the formation of 4-phenylamino-3-cyanopyridine-2-thione . Additionally, the reaction of 2-chloro-3-cyanopyridines with thiourea in boiling toluene followed by treatment with aqueous alkali yields 4-phenylamino and 4-dimethylaminopyridinethiones .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-amino-1,3,4-thiadiazole-2(3H)-thione, has been characterized by the formation of hydrogen bonds that result in a three-dimensional network structure . Although the exact molecular structure of 3-aminopyridine-2(1H)-thione is not discussed, it can be inferred that similar hydrogen bonding patterns may be present due to the analogous functional groups.

Chemical Reactions Analysis

3-Cyanopyridine-2(1H)-thiones undergo various chemical reactions to yield a range of heterocyclic compounds. For instance, they react with lithium aluminum hydride to afford 3-aminomethyl derivatives, which are further used in the synthesis of corresponding amides . Alkylation reactions of these thiones lead to the formation of alkylated products, disulfides, and condensed heterocycles such as thieno[2,3-b]pyridines and pyrido[2',3':2,3]thieno[4,5-d]-pyrimidines . Moreover, the alkylation reactions can be influenced by the nature of the amino substituent at the 4 position of the pyridine ring, affecting the rate of Torp-Ziegler cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanopyridine-2(1H)-thiones and their derivatives are not explicitly detailed in the provided papers. However, the reactivity of these compounds in various synthetic routes suggests that they possess functional groups amenable to nucleophilic and electrophilic attacks, which is indicative of their chemical properties. The solubility, melting points, and stability of these compounds would depend on the specific substituents and the overall molecular structure .

Scientific Research Applications

Neurotropic Activity

  • Scientific Field : Neuropharmacology
  • Application Summary : 3-aminopyridine-2(1H)-thione derivatives have been found to exhibit high neurotropic activity . They are of interest as potential biologically active compounds .
  • Methods of Application : The reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes resulted in the corresponding Schiff bases, which reduction with sodium borohydride led to the formation of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones .
  • Results/Outcomes : Several derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-one with higher potential neurotropic activity than that of the comparator drugs (Mexidol and Amitriptyline) were detected .

Hemorheological Activity

  • Scientific Field : Hemorheology
  • Application Summary : 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, which can be synthesized from 3-aminopyridine-2(1H)-thione, have been studied for their hemorheological activity .
  • Methods of Application : The corresponding chloroacetamide and condensed 1H-pyrido[2,3-b][1,4]oxazine-2(3H)-one were synthesized by the reaction of acylation with chloroacetyl chloride .
  • Results/Outcomes : The study did not provide specific results or outcomes .

Safety And Hazards

3-Aminopyridine-2(1H)-thione is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMMJKIQWOJMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420161
Record name 3-aminopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminopyridine-2(1H)-thione

CAS RN

38240-21-0
Record name 3-aminopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CO Okafor, UC Okoro - Dyes and pigments, 1991 - Elsevier
The synthesis of some new angular and Y-shaped azaphenothiazine ring systems from simple heterocyclic compounds is described. 3-Nitration of pyridin-4[1H]-one (7) followed by …
Number of citations: 18 www.sciencedirect.com
CO Okafor, RN Castle… - Journal of Heterocyclic …, 1983 - Wiley Online Library
This paper describes the unequivocal synthesis of three new heterocycles: 2, 3, 6‐triazaphenothiazine (7) and 2, 3, 6, 9‐tetraazaphenothiazine (18), both parents of the respective ring …
Number of citations: 15 onlinelibrary.wiley.com
CO Okafor - Tetrahedron, 1986 - Elsevier
The first synthesis of monoaza- and diaza-analogues of benzo[a]phenothiazine ring system is achieved under anhydrous conditions by base-catalysed reaction of o-aminoheterocyclic …
Number of citations: 27 www.sciencedirect.com
CO Okafor - The Journal of Organic Chemistry, 1982 - ACS Publications
NMR Experiments. Equilibria and kinetics were measured with a FT Broker WP-60 instrument equipped with a BNC-28 microcomputer and a variable-temperature unit. Faster kinetics …
Number of citations: 32 pubs.acs.org
B Morak-Młodawska, K Pluta, M Latocha… - Journal of Enzyme …, 2016 - Taylor & Francis
3,6-Diazaphenothiazines were obtained in cyclization of 3-amino-3′-nitro-2,4′-dipyridinyl sulfide and the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine …
Number of citations: 29 www.tandfonline.com
B Morak-Młodawska, K Pluta, M Latocha… - Medicinal Chemistry …, 2016 - Springer
New phenothiazine derivatives as 10-substituted dipyridothiazines of the 1,6-diazaphenothiazine structure were obtained in the cyclization reaction of 3-amino-3′-nitro-2,2′-…
Number of citations: 27 link.springer.com
CO Okafor, MU Akpuaka, IA Eluwa - Dyes and pigments, 1992 - Elsevier
New dyestuffs derived from new heterocyclic ring systems have been synthesized. The parent heterocycle, dibenzo [a,j][ 1,4] benzothiazino[3,2-c] phenoxazine was prepared in one …
Number of citations: 9 www.sciencedirect.com
RE Smith - 1977 - search.proquest.com
The literature on azaphenothiazines is ambiguous because of the several ways by which these rings have been numbered (345, 357, 36l, 368, 426). In this work two systems of …
Number of citations: 2 search.proquest.com

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